![molecular formula C24H22ClN3O2S B7730638 (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide](/img/structure/B7730638.png)
(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound that features a combination of aromatic, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions.
Coupling with the butoxyphenyl group: The intermediate product is then coupled with 4-butoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.
Addition of the nitrile group: The final step involves the addition of a nitrile group to the Schiff base, typically using a cyanation reagent such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced thiazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-butoxyphenyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide: shares similarities with other thiazole-based compounds and nitrile-containing compounds.
Thiazole derivatives: Compounds such as 2-aminothiazole and benzothiazole exhibit similar structural features and biological activities.
Nitrile-containing compounds: Compounds like benzonitrile and acetonitrile share the nitrile functional group and may undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. The presence of both thiazole and nitrile groups provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-2-3-11-30-21-9-7-17(8-10-21)12-19(15-26)23(29)28-24-27-16-22(31-24)14-18-5-4-6-20(25)13-18/h4-10,12-13,16H,2-3,11,14H2,1H3,(H,27,28,29)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKQWSGGOGFXBR-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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